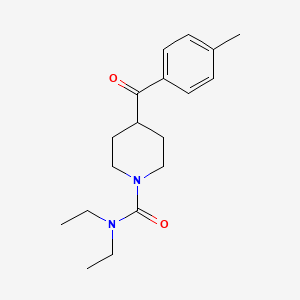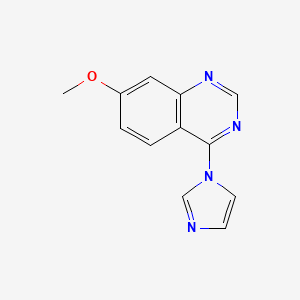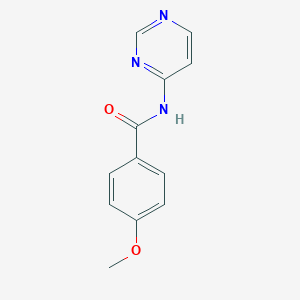
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one, also known as ADHP, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has also been investigated for its antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a range of analytical techniques. However, there are also limitations to its use in lab experiments. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.
Orientations Futures
There are several future directions for research on 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one. One area of interest is the development of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of research is the investigation of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one and its effects on various cellular processes.
Méthodes De Synthèse
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one can be synthesized through a multistep process that involves the reaction of 1,4-diketones with primary amines to form the corresponding enaminones, which are then cyclized using an acid catalyst to produce the pyrazolone ring. The resulting product is then reduced using a reducing agent to obtain 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one.
Propriétés
IUPAC Name |
3-(azepane-1-carbonyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-7-8(11-12-9)10(15)13-5-3-1-2-4-6-13/h1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRODUZOXACLKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)




![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)

![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)

![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)